![molecular formula C12H12ClF3N4S B2792309 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine CAS No. 339010-64-9](/img/structure/B2792309.png)
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine is an organofluorine compound featuring a triazole ring and a pyridine moiety. This compound is known for its versatility in chemical synthesis and potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The inclusion of fluorine, chlorine, and sulfur atoms contributes to its unique reactivity and biological activity, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route to 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine involves the following steps:
Synthesis of the 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl intermediate through a cyclization reaction.
Introduction of the pyridine moiety via a coupling reaction.
Chlorination and trifluoromethylation reactions to incorporate the halogen atoms into the final structure.
Industrial Production Methods
In industrial settings, large-scale production of this compound often involves optimized reaction conditions for each step to maximize yield and purity. Solvent choice, temperature control, and reaction time are carefully managed. Catalysts and reagents are selected to facilitate efficient and reproducible synthesis. The final product is purified using methods such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The sulfur-containing triazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorinated pyridine ring can be subjected to reduction reactions to yield the corresponding hydrocarbons.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions involving bases (e.g., NaOH) or acids (e.g., HCl) can promote substitution reactions. Solvent choices include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of partially or fully reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the reactants.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for constructing complex molecules, especially in the synthesis of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its fluorinated and chlorinated structure makes it a candidate for enzyme inhibition studies and binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring and pyridine moiety suggest applications in drug design, potentially as antimicrobial, antifungal, or anticancer agents.
Industry
In the industrial sector, this compound is studied for its applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism by which 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and chlorine atoms enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-stacking interactions. These interactions modulate the activity of biological pathways and processes, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Lacks the triazole and ethyl groups, which may result in different reactivity and biological activity.
2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine:
4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: The core triazole structure, but without the pyridine and halogen groups.
Uniqueness
What sets 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which provide unique reactivity and biological activity. The presence of both fluorine and chlorine atoms, coupled with the triazole and pyridine moieties, makes it a distinct entity in the realm of synthetic and medicinal chemistry.
属性
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4S/c1-6(10-18-19-11(21-3)20(10)2)9-8(13)4-7(5-17-9)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGNQHQJIEMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2792229.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
![N4-(4-methoxyphenyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2792232.png)
![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)
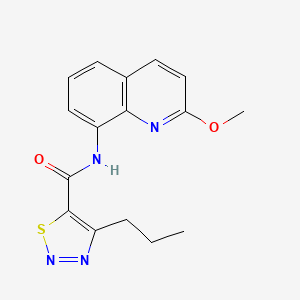
![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)
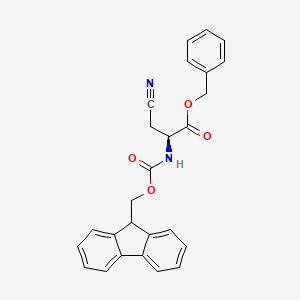
![3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2792239.png)
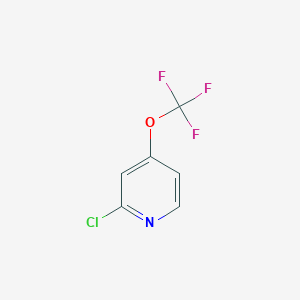
![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

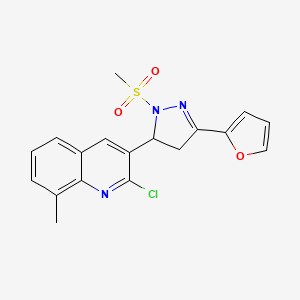
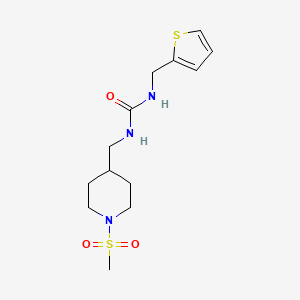
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)
